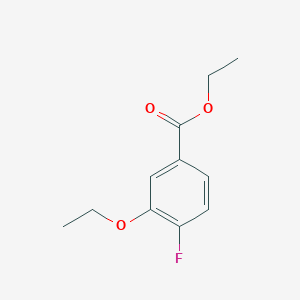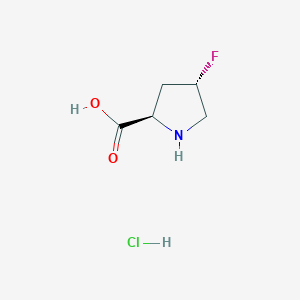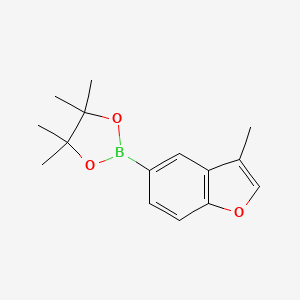
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane (hereafter referred to as TMBF-Dioxaborolane) is a chemical compound that has been studied for its potential applications in scientific research. It is an organoboron compound, which is composed of four methyl groups, a benzofuran moiety, and a boron atom. TMBF-Dioxaborolane has been found to be a useful reagent in organic synthesis due to its ability to act as a catalyst in a variety of reactions. Additionally, it has been studied for its potential use in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Studies have reported the synthesis of various derivatives of this compound and analyzed their crystal structures. For instance, Li and Wang (2016) synthesized the compound by reacting 1-(hex-1-yn-1-yloxy)-3-methylbenzene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and studied its molecular and crystal structures (Li & Wang, 2016). Similarly, Wu et al. (2021) synthesized related compounds and characterized them using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction (Wu et al., 2021).
Density Functional Theory (DFT) Studies : The molecular structures of these compounds have been further calculated and analyzed using DFT. These studies help in understanding the electronic properties and molecular conformations of the compound (Liao et al., 2022).
Applications in Material Science and Organic Synthesis
Synthesis of Boron-Containing Stilbene Derivatives : Das et al. (2015) synthesized novel derivatives of this compound, exploring their potential in the synthesis of boron-capped polyenes, which are useful in new materials for technologies like Liquid Crystal Displays (LCDs) (Das et al., 2015).
Development of New Building Blocks for Silicon-Based Drugs and Odorants : In a study by Büttner et al. (2007), a derivative of this compound was used as a building block for synthesizing biologically active silicon-containing compounds, demonstrating its utility in medicinal chemistry (Büttner et al., 2007).
Organic Solar Cell Applications : Meena et al. (2018) explored the use of derivatives of this compound in the synthesis of low bandgap polymers for organic solar cell applications, highlighting its relevance in renewable energy technologies (Meena et al., 2018).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO3/c1-10-9-17-13-7-6-11(8-12(10)13)16-18-14(2,3)15(4,5)19-16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAEXDNWAKJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(3-methylbenzofuran-5-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



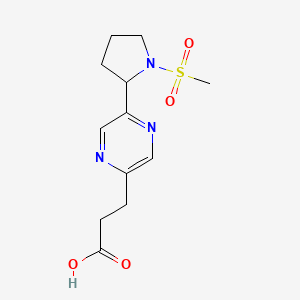
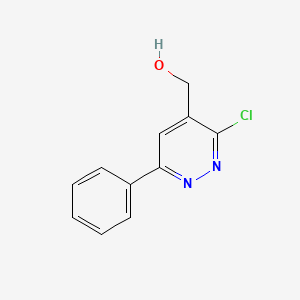
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
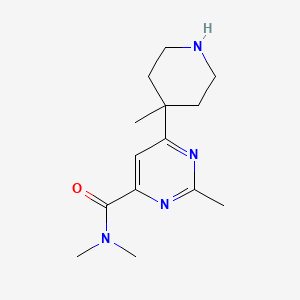
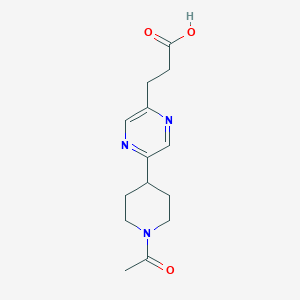
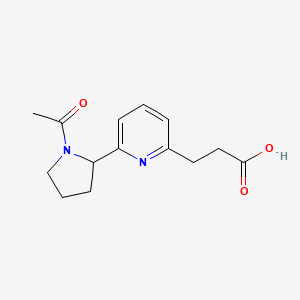
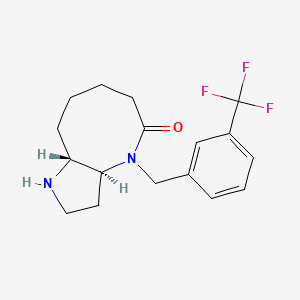
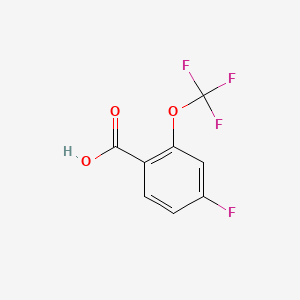
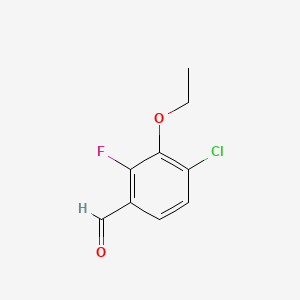
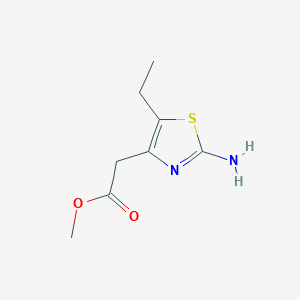
![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)
